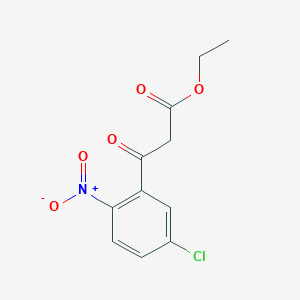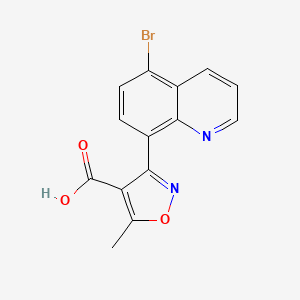
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid is a complex organic compound that features a quinoline ring substituted with a bromine atom, an isoxazole ring, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid typically involves multi-step organic reactions One common approach is to start with the bromination of quinoline to introduce the bromine atom at the 5-position This is followed by the formation of the isoxazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to less oxidized forms.
Substitution: The bromine atom in the quinoline ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.
科学的研究の応用
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
N-(5-Bromo-8-quinolinyl)acetamide: Shares the quinoline ring with a bromine atom but differs in the presence of an acetamide group instead of the isoxazole and carboxylic acid groups.
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate: Similar quinoline structure with a bromine atom but has a hydroxypropanoate group instead of the isoxazole and carboxylic acid groups.
Uniqueness
3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of the quinoline ring, isoxazole ring, and carboxylic acid group. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above.
特性
分子式 |
C14H9BrN2O3 |
|---|---|
分子量 |
333.14 g/mol |
IUPAC名 |
3-(5-bromoquinolin-8-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H9BrN2O3/c1-7-11(14(18)19)13(17-20-7)9-4-5-10(15)8-3-2-6-16-12(8)9/h2-6H,1H3,(H,18,19) |
InChIキー |
WQWZUYSNMWCQKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=C3C(=C(C=C2)Br)C=CC=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


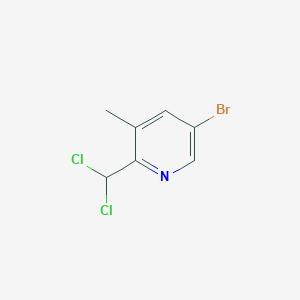
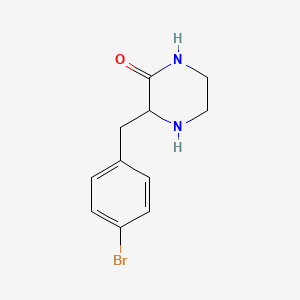
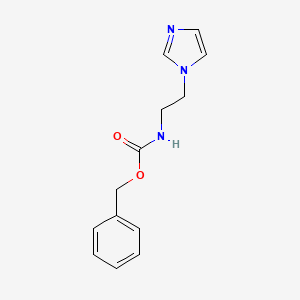
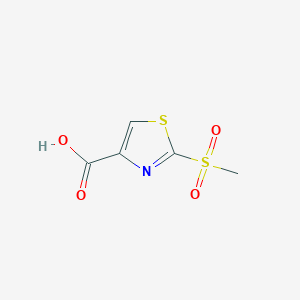

![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
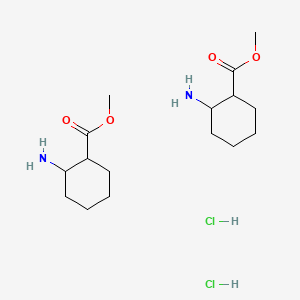
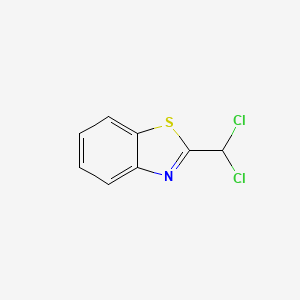
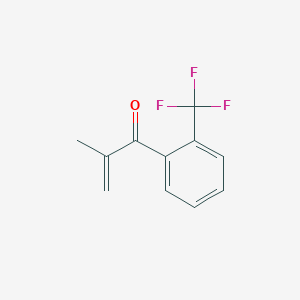
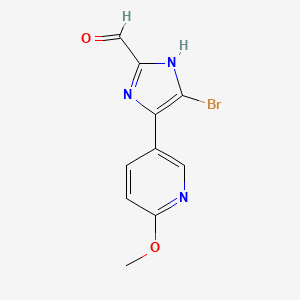
![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)
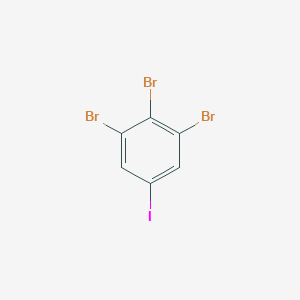
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B13699468.png)
